molecular formula C26H26NO8P B8218733 Fmoc-O-benzyl-D-phosphothreonine

Fmoc-O-benzyl-D-phosphothreonine

Cat. No. B8218733
M. Wt: 511.5 g/mol
InChI Key: VRRIMQXVSXHWMO-OSPHWJPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-O-benzyl-D-phosphothreonine is a useful research compound. Its molecular formula is C26H26NO8P and its molecular weight is 511.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-O-benzyl-D-phosphothreonine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-O-benzyl-D-phosphothreonine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptide Synthesis

Fmoc-O-benzyl-D-phosphothreonine is used in the synthesis of phosphoserine- or phosphothreonine-containing peptides. This compound is a crystalline derivative that facilitates automated peptide synthesis via a solid-phase method (Wakamiya et al., 1996). Additionally, derivatives of Fmoc-threonine have been utilized in the solid-phase synthesis of glycopeptides, which are significant in biomedical applications (Luening et al., 1989).

Phosphopeptide Prodrugs

Fmoc-O-benzyl-D-phosphothreonine plays a role in the development of peptide prodrugs. A reagent for the synthesis of phosphothreonine-containing peptides was developed, allowing for the preparation of such peptides with bioreversible prodrug protection. This facilitates biological applications (Qian et al., 2014).

Building Block in Synthesis

It serves as an important building block in various syntheses, such as Forigerimod, a phosphopeptide investigated for Systemic Lupus Erythematosus (SLE). An efficient one-pot process was developed using this compound (Petrillo et al., 2012).

Self-Assembly and Hydrogelation

Fmoc-protected aromatic amino acids, including derivatives of Fmoc-O-benzyl-D-phosphothreonine, have shown potential in self-assembly and hydrogelation in aqueous solvents. This finding is important in the context of materials science and nanotechnology (Ryan et al., 2010).

Glycopeptide Synthesis

This compound has also been used in the synthesis of glycopeptides representing blood-group antigens, demonstrating its utility in biochemical and immunological research (Kunz et al., 1990).

Bio-inspired Functional Materials

Fmoc-modified amino acids, including Fmoc-O-benzyl-D-phosphothreonine, have been explored for applications in cell cultivation, bio-templating, drug delivery, and therapeutic properties, highlighting their importance in bio-inspired material design (Tao et al., 2016).

Optimization of Coupling Methods

The compound has been used to optimize coupling methods in the synthesis of phosphopeptides, which is essential for enhancing the yield and purity of synthesized phosphopeptides (White, 2001).

properties

IUPAC Name

(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(phosphono)amino]-3-phenylmethoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26NO8P/c1-17(34-15-18-9-3-2-4-10-18)24(25(28)29)27(36(31,32)33)26(30)35-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,28,29)(H2,31,32,33)/t17-,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRIMQXVSXHWMO-OSPHWJPCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)P(=O)(O)O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)P(=O)(O)O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26NO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-O-benzyl-D-phosphothreonine
Reactant of Route 2
Fmoc-O-benzyl-D-phosphothreonine
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Reactant of Route 4
Fmoc-O-benzyl-D-phosphothreonine
Reactant of Route 5
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Reactant of Route 6
Fmoc-O-benzyl-D-phosphothreonine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.